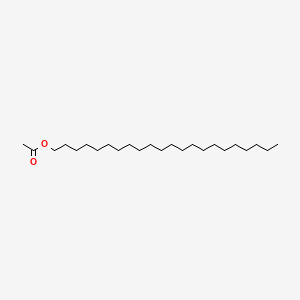

Docosyl acetate

説明

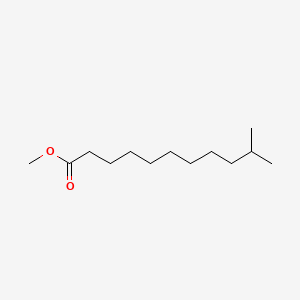

Docosyl acetate (DA) is a chemical compound that has been widely studied for its potential applications in various scientific fields. DA is a colorless liquid that has a low vapor pressure and low solubility in water. It is a derivative of docosanol, a saturated fatty alcohol found in beeswax and some other natural sources. It is a relatively new compound that has been studied for its potential applications in many areas, such as synthesis, scientific research, and mechanism of action.

科学的研究の応用

Controlled-Release Formulations in Agriculture

Docosyl acetate has been utilized in the development of alginate-bentonite-based hydrogels for controlled-release formulations (CRFs). These hydrogels are designed to release volatile compounds like Docosyl acetate, which are used in insect sex pheromones, in a controlled manner. This application is particularly beneficial in agricultural biological control programs , where the steady release of pheromones can help in managing pest populations effectively .

Encapsulation Efficiency Improvement

Research has shown that the encapsulation efficiency of Docosyl acetate increases with the alginate/bentonite ratio. This finding is crucial for optimizing the preparation of CRFs, ensuring that a higher percentage of the active compound is delivered to the target site. The improved encapsulation efficiency can lead to more effective use of the compound in various applications, including pest control and possibly drug delivery .

Volatilization Kinetics

Docosyl acetate’s release profile has been studied in both laboratory and field experiments. The kinetics of volatilization are important to understand how the compound disperses over time. The research indicates that formulations with a higher bentonite content show a linear relationship between the release percentage and the amount of bentonite, which can be leveraged to control the release rate of the compound in practical applications .

Non-Fickian Transport Mechanism

The release process of Docosyl acetate from alginate-based hydrogels follows a non-Fickian or anomalous transport mechanism, as indicated by the diffusional exponent obtained from the Ritger and Peppas model. This suggests that both diffusion and swelling control the release of the compound, which is a valuable insight for designing CRFs with desired release characteristics .

and a molecular weight of 368.6367, has been characterized in terms of its chemical structure and properties. .Commercial Availability for Research

Behenyl acetate is available for purchase as a research-grade lipid, which indicates its relevance and utility in scientific studies. Researchers can obtain this compound to explore its applications in lipid research, which may include studying cell membranes, lipid-protein interactions, and the development of lipid-based drug delivery systems .

作用機序

Target of Action

Docosyl acetate, also known as Behenyl acetate, is a derivative of Docosanol . Docosanol, a saturated 22-carbon aliphatic alcohol, exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . The primary target of Docosanol is the human cell plasma membrane and the herpes simplex virus (HSV) envelope .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication . It is expected that Docosyl acetate, being a derivative of Docosanol, may have a similar mode of action.

Biochemical Pathways

Docosanol, its parent compound, is known to interfere with lipid enveloped viruses . It is plausible that Docosyl acetate may affect similar biochemical pathways.

Result of Action

Its parent compound, docosanol, is known to prevent viral entry into cells and subsequent viral replication . This results in the inhibition of the spread of the virus.

特性

IUPAC Name |

docosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYRDXDPCQRJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231613 | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosyl acetate | |

CAS RN |

822-26-4 | |

| Record name | 1-Docosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

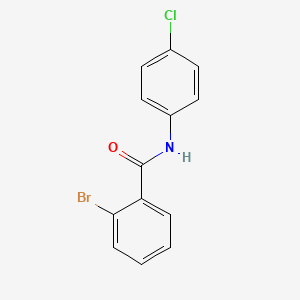

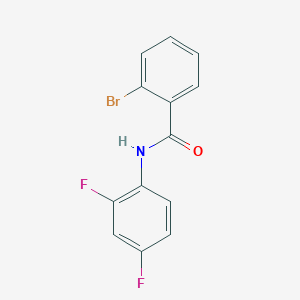

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

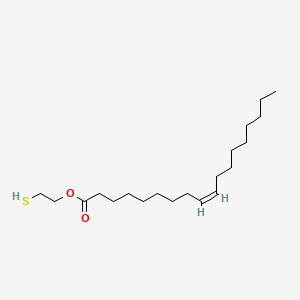

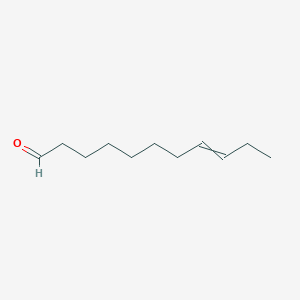

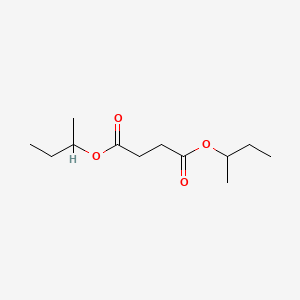

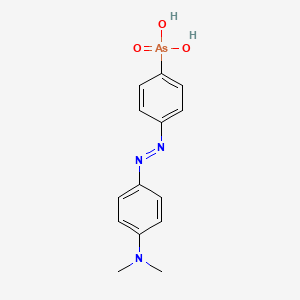

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-n-[(1s)-1-phenylethyl]acetamide](/img/structure/B1593809.png)